Azithromycin-13CD3 is a stable isotope-labeled derivative of azithromycin, a widely used macrolide antibiotic. Its molecular formula is with a molecular weight of 753.0 g/mol. The compound is characterized by the incorporation of deuterium (D) at specific positions in the azithromycin structure, which allows for enhanced tracking and quantification in various analytical applications, particularly in pharmacokinetics and metabolism studies .
The synthesis of azithromycin-13CD3 involves several key chemical transformations starting from erythromycin A. The primary reactions include:
These reactions are performed under controlled conditions to ensure high yield and purity.
Azithromycin-13CD3 retains the biological activity of its parent compound, azithromycin, which acts by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, interfering with peptide chain elongation. Azithromycin exhibits broad-spectrum antibacterial activity against various pathogens, including Streptococcus pneumoniae, Staphylococcus aureus, Neisseria gonorrhoeae, and others . Additionally, it has been shown to have anti-inflammatory properties and may modulate immune responses .
The synthesis of azithromycin-13CD3 can be achieved through several methods:
Azithromycin-13CD3 is primarily used as an internal standard in analytical chemistry for quantifying azithromycin concentrations in biological samples via techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its unique isotopic labeling allows for precise measurements in pharmacokinetic studies and metabolic profiling .
Studies on drug interactions involving azithromycin indicate that it can alter the pharmacokinetics of co-administered drugs. For instance, co-administration with certain antiretroviral medications can increase plasma concentrations of azithromycin, necessitating careful monitoring . Furthermore, azithromycin has been shown to prolong the QT interval in some patients when taken with other medications that affect cardiac rhythm .
Azithromycin-13CD3 shares structural similarities with several other macrolide antibiotics. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Erythromycin | C37H67N1O13 | Precursor to azithromycin; less effective against some bacteria. |
| Clarithromycin | C38H37N1O7 | More potent against certain pathogens; different side effects profile. |
| Roxithromycin | C41H51N1O9 | Similar action but different pharmacokinetics; often used for respiratory infections. |
| Azithromycin | C38H72N2O12 | Parent compound; broader spectrum of activity compared to erythromycin. |
Azithromycin-13CD3's unique isotopic labeling distinguishes it from these compounds, making it particularly valuable for research applications focused on drug metabolism and pharmacokinetics .